molecular formula C12H11ClN2O B13885265 2-(3-Chlorophenyl)-5-ethoxypyrimidine

2-(3-Chlorophenyl)-5-ethoxypyrimidine

Cat. No.: B13885265
M. Wt: 234.68 g/mol
InChI Key: PIXVXTQMZGRIBG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-ethoxypyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group at the 2-position and an ethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-5-ethoxypyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-5-ethoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-ethoxypyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)-5-ethoxypyrimidine
  • 2-(4-Chlorophenyl)-5-ethoxypyrimidine
  • 2-(3-Chlorophenyl)-5-methoxypyrimidine

Comparison: Compared to its analogs, 2-(3-Chlorophenyl)-5-ethoxypyrimidine may exhibit unique properties due to the position of the chlorine atom and the ethoxy group. These structural differences can influence its reactivity, biological activity, and potential applications. For example, the position of the chlorine atom can affect the compound’s ability to interact with specific enzymes or receptors, making it more or less effective as an inhibitor.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-ethoxypyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-7-14-12(15-8-11)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3

InChI Key

PIXVXTQMZGRIBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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